molecular formula C6H14N2O2S B13066830 (1-Methylpyrrolidin-2-yl)methanesulfonamide

(1-Methylpyrrolidin-2-yl)methanesulfonamide

Cat. No.: B13066830
M. Wt: 178.26 g/mol
InChI Key: YLGZTVKAABKAIC-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-2-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25256 g/mol . It is known for its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-2-yl)methanesulfonamide typically involves the reaction of 1-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Methylpyrrolidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Pyrrolidinemethanesulfonamide
  • 1-Methylpyrrolidine-2-carboxamide
  • N-Methylpyrrolidine-2-sulfonamide

Comparison: Compared to these similar compounds, (1-Methylpyrrolidin-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methanesulfonamide group enhances its solubility and reactivity, making it more versatile in various applications .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-8-4-2-3-6(8)5-11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)

InChI Key

YLGZTVKAABKAIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CS(=O)(=O)N

Origin of Product

United States

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